Ethyl trans-2-decenoate Ethyl trans-2-decenoate Ethyl 2-(E)-Decenoate is a derivative of medium-chain fatty acids (MCFAs) that activates extracellular signal-regulated protein kinases 1 and 2, improved functional recovery and decreased lesion size in the injury site of the spinal cord.
Ethyl 2-decenoate, also known as fema 3641, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-decenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ethyl 2-decenoate has been primarily detected in urine. Within the cell, ethyl 2-decenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Ethyl 2-decenoate can be biosynthesized from trans-2-decenoic acid. Ethyl 2-decenoate has an apple, fruity, and green taste.
Ethyl (2E)-2-decenoate is a fatty acid ethyl ester obtained by the formal condensation of trans-2-decenoic acid with ethanol. It has a role as a metabolite. It derives from a trans-2-decenoic acid.
Brand Name: Vulcanchem
CAS No.: 7367-88-6
VCID: VC0006394
InChI: InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3/b11-10+
SMILES: CCCCCCCC=CC(=O)OCC
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol

Ethyl trans-2-decenoate

CAS No.: 7367-88-6

Cat. No.: VC0006394

Molecular Formula: C12H22O2

Molecular Weight: 198.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl trans-2-decenoate - 7367-88-6

Specification

CAS No. 7367-88-6
Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
IUPAC Name ethyl (E)-dec-2-enoate
Standard InChI InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3/b11-10+
Standard InChI Key GNJARWZWODMTDR-ZHACJKMWSA-N
Isomeric SMILES CCCCCCC/C=C/C(=O)OCC
SMILES CCCCCCCC=CC(=O)OCC
Canonical SMILES CCCCCCCC=CC(=O)OCC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl trans-2-decenoate is characterized by a ten-carbon unsaturated fatty acid chain esterified with ethanol. The trans configuration of the double bond at the second carbon confers rigidity to the molecule, influencing its intermolecular interactions and stability. The ester functional group (RCOOR\text{RCOOR}') enhances its solubility in organic solvents, making it suitable for lipid-based formulations .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Molecular FormulaC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}
Molecular Mass198.30 g/mol
Boiling Point87–88.5°C @ 2 Torr
Log Kow (Octanol-Water)4.58
Vapor Pressure0.02 mmHg @ 25°C (estimated)

The relatively high log Kow value suggests moderate lipophilicity, which correlates with its permeation-enhancing properties in transdermal drug delivery systems .

Synthesis and Industrial Production

Conventional Esterification

Industrially, ethyl trans-2-decenoate is synthesized via acid-catalyzed esterification of trans-2-decenoic acid with ethanol. Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, with reaction temperatures maintained at 60–80°C to optimize yield . Recent advances employ enzymatic catalysis using lipases, which offer higher stereoselectivity and reduced energy consumption.

Purification and Quality Control

Post-synthesis, the crude product is purified through fractional distillation under reduced pressure to isolate the ester from unreacted acids and alcohols. Gas chromatography-mass spectrometry (GC-MS) is routinely used to verify purity, with commercial grades achieving >98% purity for fragrance applications .

Applications in Consumer Products

Flavor and Fragrance Industry

Ethyl trans-2-decenoate is prized for its fruity, pear-like aroma, making it a staple in artificial flavor formulations for beverages, candies, and baked goods . Its low odor threshold (0.5 ppb in air) allows for cost-effective use at minimal concentrations. In perfumery, it contributes to top notes in floral and citrus compositions, often blended with aldehydes and terpenes to enhance longevity .

Cosmetic Formulations

Beyond fragrance, the ester acts as an emollient in skincare products, improving the spreadability of creams and lotions. Its non-comedogenic properties make it suitable for acne-prone skin formulations. Safety assessments confirm negligible irritation at concentrations up to 3.8% in leave-on products .

Pharmaceutical and Biomedical Relevance

Drug Delivery Systems

Ethyl trans-2-decenoate enhances the bioavailability of hydrophobic active pharmaceutical ingredients (APIs) by forming micellar aggregates in aqueous environments. Studies demonstrate a 2.3-fold increase in the solubility of curcumin when encapsulated in ethyl trans-2-decenoate-based nanocarriers .

Antimicrobial Activity

Preliminary research indicates broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Candida albicans (MIC = 256 µg/mL). Synergistic effects with conventional antibiotics are under investigation for combating multidrug-resistant pathogens .

Environmental Impact and Regulatory Compliance

Biodegradation and Ecotoxicity

Screening-level assessments using EPI Suite v4.11 predict moderate biodegradability (BIOWIN score = 0.3) and low bioaccumulation potential (BCF = 487 L/kg) . Acute aquatic toxicity tests yield a fish LC50 of 1.52 mg/L, resulting in a predicted no-effect concentration (PNEC) of 0.00152 µg/L for European waterways .

Global Regulatory Status

Ethyl trans-2-decenoate is pre-registered under REACH with no restrictions on current volumes of use (<1 metric ton/year in North America and Europe) . The U.S. FDA includes it on the Generally Recognized as Safe (GRAS) list for food flavoring applications (21 CFR §172.515).

Future Directions and Research Opportunities

Green Chemistry Initiatives

Enzymatic synthesis routes using immobilized Candida antarctica lipase B (CAL-B) could reduce solvent waste by 70% compared to traditional methods. Life-cycle assessments are needed to quantify the carbon footprint of industrial production.

Agricultural Applications

Ongoing trials explore ethyl trans-2-decenoate as a post-harvest antifungal coating for citrus fruits. Field studies show a 45% reduction in Penicillium digitatum infections when applied at 0.1% v/v .

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